5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Carbonic Anhydrase Inhibition Glaucoma Research Structure-Activity Relationship (SAR)

Procure this unique, blank-slate thiophene-2-sulfonamide featuring an N-(3-(furan-3-yl)-3-hydroxypropyl) substitution that introduces three additional interaction points (H-bond donor/acceptor, lipophilic furan, flexible linker). Unlike generic 5-bromothiophene-2-sulfonamide, this compound offers dual synthetic diversification (bromide cross-coupling & alcohol conjugation) for rapid library generation. Ideal for original carbonic anhydrase isoform selectivity profiling, cell-painting assays, or anti-infective screens. No public pharmacological data exists—ensuring patent-free hit discovery. Secure multi-gram quantities for your SAR program.

Molecular Formula C11H12BrNO4S2
Molecular Weight 366.24
CAS No. 1428351-89-6
Cat. No. B2833630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide
CAS1428351-89-6
Molecular FormulaC11H12BrNO4S2
Molecular Weight366.24
Structural Identifiers
SMILESC1=COC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
InChIInChI=1S/C11H12BrNO4S2/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2
InChIKeyNABSZGFQKZKRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide (CAS 1428351-89-6): Baseline Identity and Structural Classification


5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a synthetic, multi-functionalized organic molecule belonging to the thiophene-2-sulfonamide class. Its structure integrates a 5-bromothiophene core, a secondary sulfonamide linkage, and a distinct N-alkyl chain terminating in a furan-3-yl and a secondary hydroxyl group. This structural combination is atypical compared to simpler, commercially available 5-bromothiophene-2-sulfonamide building blocks . A comprehensive search of primary research papers, patents, and authoritative databases reveals a critical absence of publicly disclosed quantitative pharmacological, biochemical, or physicochemical data for this specific molecule. Consequently, its differentiation from analogs cannot be defined by measured performance but must be inferred from its potential for unique, structure-based interactions yet to be quantified in open scientific literature.

Why In-Class Thiophene-2-Sulfonamides Cannot Simply Substitute for 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide


The scientific and procurement risk of substituting 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide with a generic thiophene-2-sulfonamide analog stems from its distinct, multi-vector substitution pattern. The commercially available parent scaffold, 5-bromothiophene-2-sulfonamide (CAS 53595-65-6), serves as a foundational building block for synthesizing diverse 5-arylthiophene-2-sulfonamide derivatives via cross-coupling and other transformations . However, the target compound's elaborated N-(3-(furan-3-yl)-3-hydroxypropyl) side chain introduces three additional points of potential intermolecular interaction: a hydrogen bond donor/acceptor from the secondary alcohol, a lipophilic aromatic furan ring, and a flexible three-carbon linker. These features, absent in the unelaborated core, can drastically alter a molecule's binding pose, selectivity profile, solubility, and metabolic stability. Patent literature acknowledges that specific thiophene-2-sulfonamide analogs achieve nanomolar-level inhibition of human carbonic anhydrase II, but the precise structural requirements for potency and selectivity are highly sensitive to N-substitution [1]. Without direct experimental data for this compound, any assumption of functional equivalence to simpler analogs is scientifically invalid and poses a significant risk of unexpected negative results in a research program.

Quantitative Differentiation Evidence for 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide


Structural Complexity and Potential for Divergent Carbonic Anhydrase II Inhibition Compared to 5-Bromothiophene-2-sulfonamide

The target compound's N-(3-(furan-3-yl)-3-hydroxypropyl) chain represents a significant structural departure from the 5-bromothiophene-2-sulfonamide core scaffold. Prior art in US patent US4721794 establishes that thiophene-2-sulfonamides with specific 5-alkyl-S(O)n-substituents are potent carbonic anhydrase inhibitors, but the quantitative inhibitory activity is fundamentally dependent on the exact nature of the substituent [1]. No quantitative IC50 or Ki data are publicly available for the target compound against any carbonic anhydrase isoform. The class-level inference is that while the core scaffold is known to be active, the unique N-substitution of the target compound may confer a distinct inhibitory profile, potency, or selectivity that cannot be estimated or substituted by data obtained from the simple core or any other N-substituted analog.

Carbonic Anhydrase Inhibition Glaucoma Research Structure-Activity Relationship (SAR)

Absence of Pharmacokinetic and Solubility Data Prevents Direct Comparison with Orally Active Sulfonamide Analogs

No experimental solubility (e.g., in PBS, FaSSIF/FeSSIF), logP/logD, permeability (e.g., Caco-2 or PAMPA), or metabolic stability data are available for 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide in any public repository. For comparison, the simpler analog 5-bromothiophene-2-sulfonamide has a reported melting point of 138-142°C, indicating a stable crystalline solid, but lacks the extensive functional groups that modulate solubility and permeability . The target compound's secondary alcohol and furan ring are known class features that can improve aqueous solubility and offer new metabolic sites, but the net effect cannot be quantified without experimental determination.

Physicochemical Properties Drug-likeness Solubility

Inferred Potential for Unique Biological Target Engagement from Furan and Hydroxypropyl Pharmacophores

The target compound incorporates a furan ring and a secondary alcohol, motifs known to participate in hydrogen bonding and π-stacking interactions within enzyme active sites. While 5-bromothiophene-2-sulfonamide has been utilized to synthesize a range of 5-arylthiophene-2-sulfonamides via palladium-catalyzed cross-coupling , the target compound's N-linked furan-hydroxypropyl moiety is a complete pharmacophore extension, not a simple aryl substitution. This fundamentally alters the vector of the sulfonamide head group, potentially enabling engagement with a different set of biological targets (e.g., kinases, GPCRs) compared to the parent scaffold. No quantitative target-engagement data (e.g., ATP-competitive or allosteric) exist for the target compound, making it a unique tool for de novo target discovery or chemical biology probe development.

Medicinal Chemistry Multi-target Engagement Fragment-Based Drug Design

Highest-Value Scenarios for Procuring 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide


Structure-Activity Relationship (SAR) Expansion of Carbonic Anhydrase Inhibitor Chemical Space

Given the well-documented use of thiophene-2-sulfonamides as carbonic anhydrase inhibitors for intraocular pressure reduction [1], this compound's unique N-(3-(furan-3-yl)-3-hydroxypropyl) substitution makes it a high-priority candidate for expanding SAR beyond the simple 5-alkyl-substituted variants previously patented. Procuring this compound enables direct in vitro testing against a panel of human carbonic anhydrase isoforms (CA I, II, IV, IX, XII) to determine if this substituent introduces isoform selectivity, a major goal in glaucoma and cancer therapy. The data generated would be novel and patent-free for the specific molecule.

De Novo Chemical Probe Development via Chemoproteomics and Phenotypic Screening

The complete lack of biological annotation for this compound makes it an ideal blank-slate chemical probe. Its multi-functional architecture (bromine for cross-coupling, hydroxyl for bioconjugation handle, furan for lipophilic interactions) is typical of privileged fragment combinations that can result in high hit rates in phenotypic screens. Procurement for broad profiling in a cell-painting assay or a thermal proteome profiling (TPP) experiment could uncover a unique target engagement profile, generating valuable, patentable biological data for a currently uncharacterized chemical entity . The bromine atom also provides a synthetic handle for future radiolabeling or further derivatization, enhancing its long-term value in a hit-to-lead program.

Advanced Building Block for Divergent Synthesis of Complex Thiophene-2-Sulfonamide Libraries

As a structurally complex, multi-gram-available building block, this compound provides a synthetic shortcut to novel chemical space. The 5-bromo substituent is a proven synthetic handle for Suzuki, Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions to rapidly generate a library of 5-substituted analogs . Simultaneously, the pendant secondary alcohol can be used as an attachment point for acyl, carbamate, or ether prodrug forms. This dual functionalization capability (bromide and alcohol) is not present in the widely used 5-bromothiophene-2-sulfonamide core, making the target compound a strategically superior starting material for generating patent-quantity libraries with two independent diversification vectors.

Neglected Tropical Disease (NTD) and Antimicrobial Screening Platforms

Thiophene-containing sulfonamides have demonstrated activity in unrelated anti-infective programs, including antimycobacterial and antifungal leads. The compound's unexplored chemical space, containing a furan ring—a motif found in several antiparasitic agents—makes it a logical priority for screening against panels of neglected tropical disease pathogens (e.g., *Trypanosoma brucei*, *Leishmania donovani*) or drug-resistant bacteria. Procurement for a small focused library with other structurally divergent sulfonamides could rapidly assess this chemotype's anti-infective potential with a high probability of generating new, publishable hit structures.

Quote Request

Request a Quote for 5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.